molecular formula C8H6F2O B084162 2',6'-Difluoroacetophenone CAS No. 13670-99-0

2',6'-Difluoroacetophenone

Cat. No. B084162
CAS RN: 13670-99-0
M. Wt: 156.13 g/mol
InChI Key: VGIIILXIQLXVLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2',6'-Difluoroacetophenone, such as 2-chloro-2,2-difluoroacetophenone, involves the use of starting materials like 2,2,2-trifluoroacetophenone and typically employs environmentally friendly methodologies. This approach highlights the shift towards more sustainable practices in chemical synthesis (Zhang, L., Zheng, J., & Hu, J., 2006).

Molecular Structure Analysis

The molecular structure of 2',6'-Difluoroacetophenone can be deduced from studies on similar molecules. For instance, the molecular structure of 2-fluorophenol and 2,6-difluorophenol, determined through gas-phase electron diffraction, shows the possibility of weak intramolecular hydrogen bonding, which could be relevant to the structural analysis of 2',6'-Difluoroacetophenone (Vajda, E., & Hargittai, I., 1993).

Chemical Reactions and Properties

Compounds similar to 2',6'-Difluoroacetophenone demonstrate a range of reactivities. For example, 2-(trifluoromethyl)oxazoles show fungicidal and insecticidal activities, indicating the potential of difluorinated compounds in biological applications (Luo, B., & Weng, Z., 2018).

Physical Properties Analysis

The physical properties of difluorinated compounds can be intricate. For example, 2,4-difluoroacetophenone's spectroscopic properties have been thoroughly investigated, providing insights into its vibrational, electronic, and structural characteristics, which are critical for understanding the physical properties of similar compounds (Jeyavijayan, S., 2015).

Chemical Properties Analysis

The chemical properties of 2',6'-Difluoroacetophenone can be inferred from related compounds. For example, the study of oligothiophenes substituted with fluorocarbon groups suggests that such substitutions can significantly affect molecular and solid-state properties, hinting at the diverse chemical properties that 2',6'-Difluoroacetophenone might exhibit (Facchetti, A. et al., 2004).

Scientific Research Applications

  • Difluorocarbene Reagent : 2',6'-Difluoroacetophenone derivatives have been used as difluorocarbene reagents. For instance, 2-chloro-2,2-difluoroacetophenone acts as a difluorocarbene precursor and is effective in the difluoromethylation of phenol derivatives, offering an environmentally friendly alternative to Freon- or Halon-based difluoromethylating approaches (Zhang, Zheng, & Hu, 2006).

  • Interaction with Metal Complexes : Research has shown that 2,6-difluoroacetophenone can interact with metal complexes, leading to the formation of new compounds. For example, reactions with a hexahydride−osmium complex resulted in the activation of ortho-CF bonds of fluorinated aromatic ketones, demonstrating the molecule’s potential in organometallic chemistry (Barrio et al., 2001).

  • Spectroscopic Analysis : Studies involving spectroscopic analysis, such as FTIR, FT-Raman, and NMR, have utilized 2,4-difluoroacetophenone. This research contributes to understanding the molecular structure and properties, including hyperpolarizability and polarizability (Jeyavijayan, 2015).

  • Environmental Degradation Studies : The degradation behavior of related fluorotelomer compounds in advanced oxidation processes has been studied. This research is crucial in understanding the environmental impact and breakdown of such compounds (Yang et al., 2014).

  • Synthetic Applications : 2',6'-Difluoroacetophenone derivatives have been synthesized for potential biological applications, such as anti-HIV-1 activity, and as synthons for agrochemicals (Burkholder, Dolbier, Médebielle, & Ait-Mohand, 2001).

  • Green Chemistry : Research on 2',4'-dihydroxyacetophenone, a related compound, has explored its synthesis using green chemistry principles, highlighting the potential for environmentally friendly production methods (Yadav & Joshi, 2002).

Safety And Hazards

2’,6’-Difluoroacetophenone is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIIILXIQLXVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159891
Record name 1-(2,6-Difluorophenyl)ethan-1-one
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Difluoroacetophenone

CAS RN

13670-99-0
Record name 1-(2,6-Difluorophenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Difluorophenyl)ethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Difluorophenyl)ethan-1-one
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Record name 1-(2,6-difluorophenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

A solution of tert-butyllithium in THF is firstly produced by reacting 9.25 g of tert-butyl chloride with 1.4 g of lithium granules in 100 g of THF at −78° C. After a conversion of >97% (GC a/a) has been reached, 1,3-difluorobenzene (11.4 g) is added and the mixture is stirred for another 30 minutes at −78° C. and subsequently for 2 hours at −65° C. The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of 22 g of acetic anhydride in 35 g of THF which has been cooled to −5° C. After the usual aqueous work-up, 2,6-difluoroacetophenone is obtained in a yield of 92%.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
2,6-difluoro-1-lithiobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22 g
Type
reactant
Reaction Step Four
Name
Quantity
35 g
Type
solvent
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,6-Difluorobenzonitrile (20.0 g, 0.14 mol) is dissolved in anhydrous diethyl ether (30 ml) and methyl magnesium bromide (154 ml of a 2.8 M solution, 0.43 mol) is added. The whole is warmed to reflux (35° C.) overnight (16 hrs.). Then the reaction mixture is quenched in ice-water (150 ml). The resultant mixture is heated to 75° C. for 3 hours and cooled. Pure product is then extracted from the mixture using methylene chloride (17.2 g, 76.7%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
T Schaefer, GH Penner, TA Wildman… - Canadian journal of …, 1985 - cdnsciencepub.com
The temperature dependence of , the nuclear spin–spin coupling constant over five formal bonds between the methyl protons and the 19 F nucleus in 2-fluoroacetophenone and 2,6-…
Number of citations: 10 cdnsciencepub.com
C Otake, T Namba, H Tabata, K Makino… - The Journal of …, 2021 - ACS Publications
The conformational properties of 2′-fluoro-substituted acetophenone derivatives were elucidated based on H α –F and C α –F through-space spin–spin couplings (TS-couplings), …
Number of citations: 5 pubs.acs.org
HR Kricheldorf, L Vakhtangishvili… - Journal of Polymer …, 2005 - Wiley Online Library
1,1‐Tris(4‐trimethylsiloxyphenyl)ethane, (silylated THPE), was polycondensed with 2,4‐difluoroacetophenone and 2,4‐difluorobenzophenone. All polycondensations were performed …
Number of citations: 20 onlinelibrary.wiley.com
TA Wildman - 1982 - mspace.lib.umanitoba.ca
Proton, carbon, and fluorine nuclear magnetic resonance spectroscopy have been used Ëo investÍgate the conformational preferences of the meËhoxy group in anisole, 2-fluoroanisole, …
Number of citations: 5 mspace.lib.umanitoba.ca
M Wilklow-Marnell, WW Brennessel, WD Jones - Organometallics, 2017 - ACS Publications
The reaction of iPr PCPIrH 4 ( iPr PCP = κ 3 -2,6-C 6 H 3 (CH 2 P( i Pr) 2 ) 2 ) with ≥2 equiv of 2,3,4,5,6-pentafluoroacetophenone (AP-F5) in aromatic solvents at room temperature …
Number of citations: 12 pubs.acs.org
P Barrio, R Castarlenas, MA Esteruelas, A Lledós… - …, 2001 - ACS Publications
Treatment of OsH 6 (P i Pr 3 ) 2 (1) with benzophenone and acetophenone in toluene under reflux affords OsH 3 {C 6 H 4 C(O)R}(P i Pr 3 ) 2 (R = Ph (2), CH 3 (3)), as a result of the ortho…
Number of citations: 98 pubs.acs.org
PV Ramachandran, B Gong, HC Brown, JS Francisco - Tetrahedron letters, 2004 - Elsevier
Using computational and chemical studies, a relationship between the % ee achieved and the dihedral angles between the plane of the aromatic ring and the plane containing the …
Number of citations: 8 www.sciencedirect.com
HM Hynds, KM Hines - Journal of the American Society for Mass …, 2022 - ACS Publications
The Paternò–Büchi (PB) reaction is a cycloaddition reaction between a carbon–carbon double bond (C═C) and a photochemically excited carbonyl-containing compound. The …
Number of citations: 5 pubs.acs.org
RJ Abraham, MA Cooper - Physical Chemistry Chemical Physics, 2016 - pubs.rsc.org
A theoretical analysis of the 4JFF and 5JFF couplings in fluorobenzenes separates the σ and π components of the substituent coefficients. The π bond mechanism is dominant but the σ …
Number of citations: 5 pubs.rsc.org
AM Roe, RA Burton, GL Willey… - Journal of Medicinal …, 1968 - ACS Publications
The preparation of 2, 6-difiuorophenyllithium, and its conversion into a range of 2, 6-difluoroaromaric com-pounds (see Chart I), has led tothe synthesis of several difluoro analogs of …
Number of citations: 56 pubs.acs.org

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